2-[(2-Phenoxyethyl)amino]isophthalonitrile
Description
2-[(2-Phenoxyethyl)amino]isophthalonitrile is a nitrile-functionalized aromatic compound characterized by an isophthalonitrile core (two cyano groups at the 1,3-positions of the benzene ring) and a 2-phenoxyethylamino substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, polymer crosslinking, and macrocyclic synthesis (e.g., phthalocyanines).
Properties
IUPAC Name |
2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-11-13-5-4-6-14(12-18)16(13)19-9-10-20-15-7-2-1-3-8-15/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQQBRZXRNDVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=CC=C2C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenoxyethyl)amino]isophthalonitrile typically involves the reaction of 2-phenoxyethylamine with isophthalonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for 2-[(2-Phenoxyethyl)amino]isophthalonitrile are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenoxyethyl)amino]isophthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .
Scientific Research Applications
2-[(2-Phenoxyethyl)amino]isophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Phenoxyethyl)amino]isophthalonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate biological processes through its interaction with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Key Observations :
- Core Structure Influence: The isophthalonitrile core in the target compound provides two reactive cyano groups, enabling polymerization or macrocycle formation, unlike acetonitrile or benzonitrile derivatives .
- Substituent Effects: The 2-phenoxyethylamino group combines ether and amine functionalities, enhancing solubility in polar aprotic solvents compared to pyridine-based analogs (e.g., compounds). Chlorophenyl derivatives () exhibit higher electrophilicity due to the electron-withdrawing Cl atom.
- Synthetic Routes : Aromatic nucleophilic substitution is common for attaching substituents to nitrile-bearing aromatic rings, as seen in phthalonitrile derivatives .
Physicochemical and Functional Comparisons
- Thermal Stability : Isophthalonitrile derivatives typically exhibit higher thermal stability than acetonitrile or benzonitrile analogs due to extended aromaticity and rigid cores.
- Coordination Chemistry: Pyridine-containing phthalonitriles () form stable Zn(II) phthalocyaninates, whereas the target compound’s phenoxyethyl group may alter metal-binding selectivity or photophysical properties .
- Bioactivity: Ethylamino-phenyl substituents () are linked to pharmaceutical applications, suggesting that the target compound’s amine-ether motif could be tailored for bioactivity studies .
Biological Activity
2-[(2-Phenoxyethyl)amino]isophthalonitrile, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies. Understanding the biological activity of this compound can contribute to its development as a therapeutic agent.
Antitumor Activity
Recent studies have indicated that 2-[(2-Phenoxyethyl)amino]isophthalonitrile exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
The mechanism behind this antitumor effect is believed to involve the induction of apoptosis and inhibition of cell cycle progression at the G1 phase, leading to reduced viability of cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, 2-[(2-Phenoxyethyl)amino]isophthalonitrile has shown promising antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of 2-[(2-Phenoxyethyl)amino]isophthalonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, contributing to its antitumor effects.
- Modulation of Signaling Pathways : It interferes with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial dysfunction .
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of 2-[(2-Phenoxyethyl)amino]isophthalonitrile resulted in a significant reduction in tumor volume compared to control groups. The treatment group exhibited a tumor volume decrease of approximately 45% after four weeks .
Case Study 2: Safety Profile Assessment
A safety assessment was performed on healthy rats administered varying doses of the compound. Results indicated no significant adverse effects at doses up to 100 mg/kg body weight, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
